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Introduction

Antiviral agent 55, also identified as Compound 95, is a novel prodrug of the nucleotide
reverse transcriptase inhibitor (NRTI) tenofovir. Specifically, it is a tetradecanoyl conjugate of
tenofovir alafenamide (TAF). This modification is designed to enhance the lipophilicity of the
parent compound, potentially leading to improved cellular permeability and pharmacokinetic
properties. As a derivative of tenofovir, a cornerstone in the treatment of Human
Immunodeficiency Virus (HIV), Compound 95 is an inhibitor of both HIV-1 and HIV-2. This
document provides a comprehensive overview of the discovery, synthesis, mechanism of
action, and antiviral activity of this promising agent.

Discovery and Rationale

The discovery of Antiviral agent 55 is rooted in the ongoing effort to optimize the therapeutic
profile of tenofovir. Tenofovir itself has poor oral bioavailability. To overcome this, prodrugs such
as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) were developed. TAF
exhibits greater plasma stability and more efficient delivery of tenofovir into target cells
compared to TDF, resulting in higher intracellular concentrations of the active diphosphate
metabolite at a lower dose.

The rationale behind the development of Compound 95 was to further enhance the drug-like
properties of TAF by conjugating it with a fatty acid, specifically the 14-carbon tetradecanoyl
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(myristoyl) group. This lipophilic tail is intended to improve the molecule's ability to cross cell
membranes, potentially leading to increased intracellular drug accumulation and enhanced
antiviral potency.

Synthesis of Antiviral Agent 55 (Compound 95)

The synthesis of Antiviral agent 55 involves the acylation of the amino group of the L-alanine
isopropyl ester moiety of tenofovir alafenamide (TAF).

General Synthetic Scheme:

The synthesis is achieved through the reaction of tenofovir alafenamide (TAF) with myristoyl
chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine
(DIPEA), in an aprotic solvent like dimethylformamide (DMF).

A more detailed, step-by-step experimental protocol is provided below.

Quantitative Antiviral Data

The antiviral activity of Compound 95 has been evaluated in vitro against HIV-1. The available
data demonstrates its potent inhibitory effects on viral replication.
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Molar

Concentration HIV Inhibition )
Compound Concentration Reference

(ng/mL) (%)

(LM)

Antiviral agent 55

100 99.6 0.145 [1]
(Compound 95)
Antiviral agent 55

10 98.4 0.0145 [1]
(Compound 95)
Antiviral agent 55

1 70.9 0.00145 [1]
(Compound 95)
Antiviral agent 55

0.1 33 0.000145 [1]
(Compound 95)
Tenofovir
Alafenamide 100 >99 0.210 [1]
(TAF)
Tenofovir
Alafenamide 10 91.7 0.021 [1]
(TAF)
Tenofovir
Alafenamide 1 60.4 0.0021 [1]
(TAF)
Tenofovir
Alafenamide 0.1 27.9 0.00021 [1]
(TAF)

Note: Further studies are required to determine the precise IC50, EC50, and CC50 values for a

comprehensive assessment of potency and cytotoxicity.

Mechanism of Action and Signaling Pathway

The mechanism of action of Antiviral agent 55 is contingent on its intracellular conversion to

the active antiviral agent, tenofovir diphosphate.
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Intracellular Activation Pathway:

Click to download full resolution via product page

Intracellular activation and mechanism of action of Antiviral Agent 55.

Once inside the target cell, the tetradecanoyl group of Compound 95 is likely cleaved by
cellular esterases to release TAF. TAF is then hydrolyzed by cathepsin A to tenofovir.
Subsequently, tenofovir is phosphorylated by cellular kinases to its active diphosphate form,
tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV reverse
transcriptase and, upon incorporation into the growing viral DNA chain, causes chain
termination, thus halting viral replication.

Experimental Protocols
Synthesis of Antiviral agent 55 (Compound 95)

Materials:

Tenofovir Alafenamide (TAF)

Myristoyl chloride

N,N-diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Hexane
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of Tenofovir Alafenamide (TAF) (1.0 eq) in anhydrous DMF, add N,N-
diisopropylethylamine (DIPEA) (1.5 eq).

e Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add myristoyl chloride (1.2 eq) dropwise to the cooled solution.

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
» Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using a gradient of hexane and
ethyl acetate to afford Antiviral agent 55 (Compound 95) as a solid.

e Characterize the final product by H NMR, 3C NMR, and mass spectrometry to confirm its
identity and purity.

In Vitro Anti-HIV Activity Assay (Single-Round Infection
Assay)

This protocol is based on the use of TZM-bl reporter cells, which express CD4, CCR5, and
CXCR4 and contain integrated luciferase and [3-galactosidase genes under the control of the

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15566519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

HIV-1 LTR.

Materials:

e TZM-bl cells

o HEK293T cells

e HIV-1 Env-pseudotyped virus stock
e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin

e DEAE-Dextran

e Luciferase assay reagent

e 96-well cell culture plates

e Luminometer

Experimental Workflow:
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Seed TZM-bl cells in a
96-well plate and incubate overnight

'

Prepare serial dilutions of
Antiviral Agent 55 and control drugs

'

Add drug dilutions to the cells

.

Add HIV-1 Env-pseudotyped virus
to each well

'

Incubate for 48 hours at 37°C

'

Lyse cells and add
luciferase substrate

'

Measure luminescence using a luminometer

'

Calculate percentage of
viral inhibition

Click to download full resolution via product page

Workflow for the in vitro anti-HIV activity assay.
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Procedure:

e Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10* cells per well in
DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight at 37°C
in a 5% CO:z incubator.

o Compound Preparation: Prepare serial dilutions of Antiviral agent 55 in culture medium.
Include a positive control (e.g., TAF) and a no-drug control.

e Drug Treatment: Remove the culture medium from the cells and add the prepared drug
dilutions to the respective wells.

« Virus Infection: Add HIV-1 Env-pseudotyped virus to each well in the presence of DEAE-
Dextran to enhance infection.

e Incubation: Incubate the plates for 48 hours at 37°C.

e Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the
luciferase activity using a commercial luciferase assay system according to the
manufacturer's instructions.

» Data Analysis: Calculate the percentage of viral inhibition for each drug concentration
relative to the no-drug control.

Conclusion

Antiviral agent 55 (Compound 95) represents a rational design approach to enhance the
properties of the potent anti-HIV drug tenofovir alafenamide. By conjugating a lipophilic fatty
acid, this novel prodrug demonstrates significant in vitro activity against HIV-1. The detailed
synthetic and experimental protocols provided in this guide, along with the elucidation of its
mechanism of action, offer a valuable resource for researchers in the field of antiviral drug
discovery and development. Further investigation into its pharmacokinetic profile, cytotoxicity,
and in vivo efficacy is warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15566519?utm_src=pdf-body
https://www.benchchem.com/product/b15566519?utm_src=pdf-body
https://www.benchchem.com/product/b15566519?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease
Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: Antiviral Agent 55
(Compound 95)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566519#antiviral-agent-55-discovery-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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